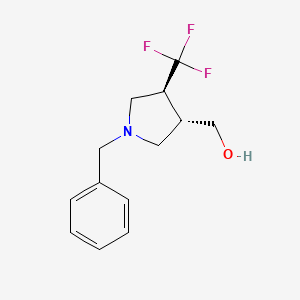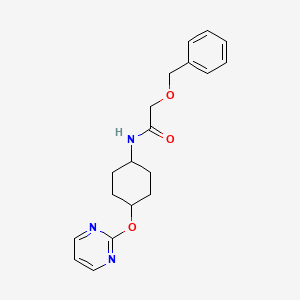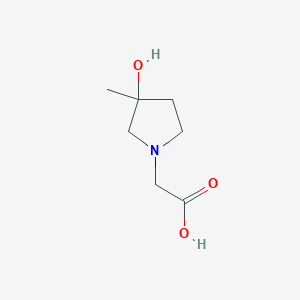
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine
Descripción general
Descripción
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as trans-BTFMP and is a derivative of pyrrolidine. It has a molecular formula of C13H15F3NO and a molecular weight of 259.26 g/mol.
Mecanismo De Acción
Biochemical Pathways
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine may affect various biochemical pathways. The exact pathways and their downstream effects are currently unknown. It is possible that the compound could influence pathways related to its chemical structure, such as those involving pyrrolidine derivatives . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-BTFMP in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in cell culture studies, making it a safer option for in vitro experiments. However, one limitation of using trans-BTFMP is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving trans-BTFMP. One area of interest is the development of new drugs based on the structure of trans-BTFMP. Researchers are also exploring its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of trans-BTFMP and its effects on various biological systems.
Aplicaciones Científicas De Investigación
Trans-BTFMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. It also has potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
[(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIYCXIYVNRHB-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)
![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)

![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)

![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![3-Bromo-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B2622929.png)

![6-Cyclopentyloxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2622933.png)